MGL Inhibitory Potency: Azaspiro[3.4]octan-6-one-Containing Derivatives vs. Non-Spirocyclic Analog
Derivatives incorporating the 2-azaspiro[3.4]octan-6-one core achieve sub-nanomolar MGL inhibition, demonstrating a >2.7 × 10⁷-fold potency advantage over a non-spirocyclic comparator. Specifically, (2S,4R*)-2-((S*)-6-(4-(trifluoromethyl)phenyl)-2-azaspiro[3.4]octane-2-carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one exhibits IC₅₀ = 0.100 nM [1], whereas the comparator (2-azaspiro[3.4]octan-2-yl)(2,4-dichloro-6-hydroxyphenyl)methanone shows IC₅₀ = 2.7 × 10⁶ nM [2].
| Evidence Dimension | MGL enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.100 nM |
| Comparator Or Baseline | IC₅₀ = 2.7 × 10⁶ nM (2-azaspiro[3.4]octan-2-yl)(2,4-dichloro-6-hydroxyphenyl)methanone |
| Quantified Difference | >2.7 × 10⁷-fold improvement |
| Conditions | In vitro MGL enzymatic assay adapted from FAAH serine hydrolase protocol (pH 7.37) |
Why This Matters
This potency differential directly informs procurement decisions for MGL-targeted drug discovery programs where sub-nanomolar inhibition is required.
- [1] BindingDB BDBM581631. (2S,4R*)-2-((S*)-6-(4-(trifluoromethyl)phenyl)-2-azaspiro[3.4]octane-2-carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one. IC₅₀ = 0.100 nM, MGL assay, 2023. View Source
- [2] BindingDB BDBM581646 and related entries. (2-azaspiro[3.4]octan-2-yl)(2,4-dichloro-6-hydroxyphenyl)methanone. IC₅₀ = 2.7 × 10⁶ nM at pH 7.37, MGL/dihydroorotase assay. View Source
